3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline
Description
Properties
Molecular Formula |
C22H24N2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline |
InChI |
InChI=1S/C22H24N2/c1-22(2,3)19-11-17(15-6-4-8-20(23)13-15)10-18(12-19)16-7-5-9-21(24)14-16/h4-14H,23-24H2,1-3H3 |
InChI Key |
OBMGLLLDGCXBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline generally follows a multi-step approach involving:
- Construction of the biphenyl core with appropriate substitution.
- Introduction of the tert-butyl group to enhance steric hindrance and solubility.
- Installation and/or reduction of nitro groups to amines.
- Coupling reactions between aromatic amines and halogenated aromatic compounds.
One common synthetic route includes the coupling of halogenated aromatic compounds with aromatic amines under controlled conditions, followed by reduction of nitro groups to yield the diamine final product. Purification is typically achieved by recrystallization or flash column chromatography to ensure high purity.
Detailed Synthetic Procedure (Representative Example)
A representative synthesis, adapted from literature protocols, involves the following key steps:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Halogenated aromatic compound + aromatic amine, base, solvent | Coupling reaction to form biphenyl intermediate with nitro groups | Moderate to high |
| 2 | Catalytic hydrogenation (e.g., 10% Pd/C, H2 balloon), ethyl acetate | Reduction of nitro groups to amine functionalities | ~50% |
| 3 | Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) | Isolation of pure 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline | High purity |
This approach is supported by the synthesis of related compounds where nitro-substituted intermediates are hydrogenated to amines under mild conditions, and the tert-butyl group is introduced either pre- or post-coupling to optimize steric effects and stability.
Alternative Synthetic Routes
Other methods reported in the literature for similar biphenyl diamines include:
- Use of organolithium reagents for selective lithiation and subsequent reaction with electrophiles to install functional groups.
- Sequential substitution on pyrimidine intermediates followed by deprotection steps to access varied aniline derivatives, which can be adapted for the target compound.
- Sulfonylation and subsequent reduction strategies to modify aniline substituents before final coupling.
These methods offer flexibility in functional group manipulation and can be tailored to optimize yields and selectivity for the target compound.
Analysis of Preparation Methods
Reaction Conditions and Yields
| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Coupling + Hydrogenation | Halogenated aromatic, aromatic amine, Pd/C, H2 | Room temp (hydrogenation) | 3 h (hydrogenation) | 50-60 | Mild conditions favor selective reduction |
| Organolithium-mediated | nBuLi, electrophile | -78 ℃ to RT | Several hours | 55-95 (intermediates) | Requires inert atmosphere, low temp |
| Sulfonylation + Reduction | Chlorosulfonic acid, triphenylphosphine, m-CPBA | Reflux | Variable | 60-90 | Multi-step, careful control needed |
These data indicate that the hydrogenation of nitro intermediates is a critical step with moderate yields, while organolithium and sulfonylation routes provide versatile functional group transformations but require stringent conditions.
Purification Techniques
- Flash column chromatography on silica gel using hexane/ethyl acetate gradients is the standard purification method.
- Recrystallization from ethanol or ethyl acetate is used to enhance purity.
- Washing organic layers with brine and drying over anhydrous sodium sulfate or magnesium sulfate is common to remove impurities and moisture.
Research Findings and Applications
- The tert-butyl group in 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline enhances steric hindrance, influencing reactivity and solubility.
- The compound’s multiple aromatic amine groups enable π-π stacking interactions, relevant for biological activity such as enzyme inhibition.
- Analogues with similar structures have shown potential in modulating biological pathways related to cancer and inflammation, although specific studies on this exact compound are limited.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents | Conditions | Yield Range | Purification |
|---|---|---|---|---|---|
| Coupling Reaction | Formation of biphenyl intermediate | Halogenated aromatic, aromatic amine, base | Room temp to reflux | Moderate to high | Flash chromatography |
| Nitro Reduction | Conversion of nitro to amine | Pd/C catalyst, H2 gas | Room temp, 3 h | ~50% | Recrystallization or chromatography |
| Functional Group Manipulation | Lithiation, sulfonylation, alkylation | nBuLi, chlorosulfonic acid, triphenylphosphine | -78 ℃ to reflux | 55-90% | Chromatography |
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and amino groups allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline with analogous aromatic amines, focusing on structural features, physical properties, and functional applications.
Substituent Effects on Reactivity and Stability
- Steric and Electronic Effects :
- The tert-butyl group in the target compound increases hydrophobicity and steric hindrance, reducing aggregation in solvents compared to smaller substituents (e.g., -SF₅ in ).
- Electron-withdrawing groups like -SF₅ or tetrazole lower the electron density of the aromatic ring, altering reactivity in electrophilic substitution reactions .
Crystallographic and Structural Insights
- 3-[3-(3-Aminophenyl)-5-tert-butylphenyl]aniline vs. AHMA (3-吖啶氨基-5羟甲基苯胺): AHMA (C₂₀H₁₇N₃O) features an acridine core instead of a tert-butyl-substituted benzene. Its crystal structure (P-1 space group) shows near-orthogonal dihedral angles (66.5°) between the acridine and aniline rings, enabling DNA intercalation . In contrast, the tert-butyl group in the target compound likely disrupts planar stacking, favoring non-intercalative binding modes.
Key Research Findings and Data Gaps
- Thermal Stability : The tert-butyl group enhances thermal stability compared to hydroxyl or fluorinated analogs, but melting point data for many analogs (e.g., ) remain unreported.
- Bioactivity : While AHMA’s anticancer mechanism is well-studied , the tert-butyl derivative’s biological activity requires further exploration.
Biological Activity
Introduction
3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and an amino group, which are known to enhance interactions with biological macromolecules. The tert-butyl substituent contributes to its hydrophobic properties, potentially influencing its biological activity.
Chemical Structure
- Molecular Weight: 270.38 g/mol
- Functional Groups: Amino group, aromatic rings
The biological activity of 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple aromatic rings allows for strong π-π stacking interactions, which can modulate the activity of target proteins.
Potential Targets
- Enzymatic Inhibition: The compound may act as an inhibitor for certain kinases and enzymes involved in signaling pathways.
- Receptor Modulation: It could influence receptor activity through competitive inhibition or allosteric modulation.
Anticancer Activity
Research has indicated that compounds similar to 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.4 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 12.8 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical) | 10.2 | Disruption of microtubule dynamics |
Antimicrobial Activity
Another important aspect of this compound is its antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8.0 | Bactericidal |
| Escherichia coli | 16.0 | Bacteriostatic |
Case Studies
- Study on Antiproliferative Effects : In a study published in Drug Metabolism and Disposition, derivatives of similar structures were evaluated for their antiproliferative activities against a panel of cancer cell lines, showing significant inhibition at nanomolar concentrations .
- Antimicrobial Evaluation : Research demonstrated that compounds with similar structures exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to established antibiotics .
Q & A
Q. Q1. What are the standard synthetic routes for 3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or Ullmann-type aryl-amine bond formation. Key intermediates may include tert-butyl-substituted aryl halides and protected aniline derivatives. Reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) critically impact yield:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for cross-coupling, while CuI may facilitate Ullmann couplings .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature : Elevated temperatures (80–120°C) are often required for aryl-amine bond formation but may increase side products like dehalogenated byproducts .
Optimization requires monitoring via TLC or HPLC and adjusting stoichiometric ratios (e.g., aryl halide:amine ≈ 1:1.2) to minimize unreacted starting materials .
Advanced Characterization
Q. Q2. What advanced spectroscopic and computational methods resolve structural ambiguities in polyaromatic aniline derivatives?
For complex aromatic systems like this compound, a combination of techniques is essential:
- ²⁹Si NMR : Probes steric effects of the tert-butyl group on adjacent substituents .
- DFT Calculations : Predict electronic transitions and compare with experimental UV-Vis spectra to validate conjugation effects .
- X-ray Crystallography : Resolves spatial arrangement of substituents; however, crystallinity challenges may require derivative formation (e.g., HCl salts) .
Contradictions in spectral data (e.g., unexpected NOESY correlations) may arise from rotational barriers in the biphenyl system, necessitating variable-temperature NMR studies .
Biological Activity & Mechanisms
Q. Q3. How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?
The tert-butyl group and adjacent amines suggest potential kinase binding via hydrogen bonding and hydrophobic interactions. SAR strategies include:
- Substituent Variation : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric tolerance in binding pockets .
- Bioisosteric Replacement : Swap aniline moieties with indole or benzimidazole to enhance π-π stacking .
Dose-response assays (IC₅₀ determination) and molecular docking (using AutoDock Vina) can prioritize analogs. For example, analogs with electron-withdrawing groups (e.g., -CF₃) may improve binding affinity to ATP pockets .
Materials Science Applications
Q. Q4. What methodologies evaluate this compound’s suitability as a hole-transport material in organic electronics?
Key evaluations include:
- HOMO/LUMO Analysis : Cyclic voltammetry measures oxidation potentials to estimate HOMO levels (target: −5.2 to −5.5 eV for OLED compatibility) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (>300°C required for device fabrication) .
- Thin-Film Morphology : Atomic force microscopy (AFM) identifies aggregation tendencies, which can be mitigated via alkyl side-chain incorporation .
Comparisons with structurally similar compounds (e.g., triphenylamine derivatives) highlight trade-offs between conductivity and solubility .
Data Contradiction Resolution
Q. Q5. How can researchers address discrepancies in reported bioactivity data across studies?
Contradictions often arise from assay variability or impurity profiles. Solutions include:
- Purity Validation : HPLC-MS (>95% purity) to exclude confounding byproducts .
- Standardized Assays : Use consensus protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem BioAssay) to identify outliers .
For example, conflicting IC₅₀ values may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations in media .
Toxicity & Safety Profiling
Q. Q6. What methodological approaches assess in vitro toxicity for early-stage research compounds?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation .
- Hepatotoxicity Assays : Measure ALT/AST release in HepG2 cells post 24-hour exposure .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
Safety protocols must adhere to FDA guidelines for non-clinical studies, including proper waste disposal and PPE compliance .
Computational Modeling
Q. Q7. How can molecular dynamics (MD) simulations predict aggregation behavior in solution?
- Force Fields : Apply OPLS-AA or CHARMM36 parameters to model solvent interactions .
- Simulation Conditions : Run 100-ns trajectories in explicit solvent (water/ethanol) at 298 K to observe self-assembly .
- Analysis Tools : Use GROMACS’ gmx clustsize to quantify cluster formation, correlating with experimental DLS data .
Results may inform solvent selection (e.g., ethanol suppresses aggregation vs. THF) for synthetic applications .
Environmental Impact
Q. Q8. What analytical methods quantify environmental persistence of aromatic amines?
- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products in soil/water matrices .
- OECD 301B Test : Measure biodegradability over 28 days; compounds with <20% degradation are classified as persistent .
- QSAR Modeling : Predict bioaccumulation potential using logP values (target: <3.5 for low risk) .
For this compound, the tert-butyl group may reduce water solubility, increasing soil adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
